molecular formula C18H37NO2 B568930 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide CAS No. 1159908-45-8

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide

Cat. No. B568930
CAS RN: 1159908-45-8
M. Wt: 303.523
InChI Key: HXYVTAGFYLMHSO-YQUBHJMPSA-N
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Description

Synthesis Analysis

The fatty acid amide compound N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide; PEA) was identified using antioxidant activity-guided fractionation assisted with tandem liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .


Molecular Structure Analysis

The molecular formula of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is C18H33D4NO2 . The molecular weight is 303.52 . The InChI Key is HXYVTAGFYLMHSO-YQUBHJMPSA-N.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3 and a boiling point of 461.5±28.0 °C at 760 mmHg . The flash point is 232.9±24.0 °C . The vapour pressure is 0.0±2.6 mmHg at 25°C .

Scientific Research Applications

Phase Transformation in Normal Hexadecanamide

Normal hexadecanamide, a structurally similar compound to 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, undergoes a phase transformation involving changes in hydrocarbon chain configuration. X-ray, thermal analysis, infrared absorption, and proton magnetic resonance studies have provided insights into the mechanism of this transformation, highlighting the significance of the hydrocarbon chain's twisting vibration (Sakurai & Yabe, 1958).

Labdane Diterpenoids Research

Research into labdane diterpenoids, a class of compounds that includes analogs to this compound, reveals their potential for inhibiting cell lines like HeLa and MCF-7. This discovery is critical for understanding the compound's relevance in cancer treatment (Farimani & Miran, 2014).

Synthesis and ADME of Nexavar™

The synthesis of Nexavar™, including its labeled metabolites, provides insight into the applications of similar compounds in drug absorption, distribution, metabolism, and excretion (ADME) studies. This research is crucial for developing new drugs and understanding their metabolic pathways (Pleiss, Gerisch, & Seidel, 2006).

Alkane Transformation by Sulfate-Reducing Bacteria

Studies on alkane-degrading sulfate-reducing bacteria have shown how alkanes, including compounds similar to this compound, are transformed into fatty acids. This research helps in understanding biodegradation and environmental remediation processes (So, Phelps, & Young, 2003).

Fast Motional Correlation Time Measurements from ESR Spectra

The analysis of fast motional correlation times using ESR spectra of perdeuterated, normal nitroxide radicals offers valuable insights into the dynamics of molecules like this compound. This research aids in understanding molecular behavior in various environments (Shetty & Lee, 1985).

Synthesis of β3 Adrenergic Receptor Agonist and Its Metabolites

Research on the synthesis of β3 adrenergic receptor agonists, including their carbon-14 and deuterium labeled metabolites, provides insights relevant to the pharmacological applications of related compounds (Czeskis & Wheeler, 2005).

Environmental 14C Production Rate Measurement

Studies measuring the atmospheric production rate of 14C near Earth's surface highlight the significance of isotopic research in environmental science, which can be applied to compounds like this compound (Mak, Brenninkmeijer, & Southon, 1999).

Analysis of Glucocerebrosidase Activity

Research analyzing glucocerebrosidase activity using radiolabeled substrates has implications for understanding enzymatic activity and disease mechanisms relevant to compounds like this compound (Meivar-Levy, Horowitz, & Futerman, 1994).

Synthesis of Macrolactams with Cytotoxic Activity

The synthesis of macrolactams and their cytotoxic activity provides valuable information for the development of new therapeutic agents, relevant to derivatives of this compound (Gentile et al., 2000).

Future Directions

14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has been employed in various biophysical studies, including investigating the structure and dynamics of lipid membranes and studying the interaction of proteins with membranes. Understanding how proteins interact with membranes is crucial for elucidating various cellular processes. This compound holds great potential for future therapeutics .

properties

IUPAC Name

14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693946
Record name N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159908-45-8
Record name N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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